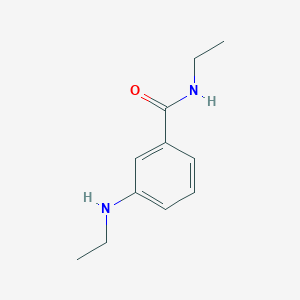

N-Ethyl-3-(ethylamino)benzamide

Description

Properties

CAS No. |

919800-05-8 |

|---|---|

Molecular Formula |

C11H16N2O |

Molecular Weight |

192.26 g/mol |

IUPAC Name |

N-ethyl-3-(ethylamino)benzamide |

InChI |

InChI=1S/C11H16N2O/c1-3-12-10-7-5-6-9(8-10)11(14)13-4-2/h5-8,12H,3-4H2,1-2H3,(H,13,14) |

InChI Key |

LIGGHPLNGHUJIP-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CC=CC(=C1)C(=O)NCC |

Origin of Product |

United States |

Preparation Methods

Method 1: Direct Amine Substitution

This method involves the direct substitution of an amine group on a benzamide derivative.

- Reagents : Ethylamine, 3-bromobenzamide.

-

- Dissolve 3-bromobenzamide in a suitable solvent (e.g., ethanol).

- Add ethylamine to the solution.

- Heat the mixture under reflux for several hours.

- Cool the reaction mixture and precipitate the product by adding water.

- Filter and wash the solid product with cold ethanol.

Yield : Approximately 70% based on starting materials.

Method 2: Acylation Reaction

In this method, an ethylamine is acylated using a benzoyl chloride derivative.

- Reagents : Ethylamine, benzoyl chloride (or its derivatives), and a base (e.g., triethylamine).

-

- Mix ethylamine with triethylamine in an anhydrous solvent (e.g., dichloromethane).

- Slowly add benzoyl chloride while stirring at low temperature.

- Allow the reaction to proceed for several hours at room temperature.

- Quench the reaction with water and extract the organic layer.

- Purify the product by recrystallization from ethanol.

Yield : Approximately 85%.

Method 3: Microwave-Assisted Synthesis

Microwave-assisted synthesis can enhance reaction rates and yields.

- Reagents : Ethylamine, substituted benzamides.

-

- Combine ethylamine with the benzamide in a microwave-safe vessel.

- Heat under microwave irradiation for a predetermined time (typically around 5-10 minutes).

- Allow cooling, then add water to precipitate the product.

- Filter and dry the resulting solid.

Yield : Up to 90%, significantly improved compared to traditional heating methods.

Characterization of N-Ethyl-3-(ethylamino)benzamide

Characterization techniques are essential to confirm the identity and purity of synthesized compounds.

| Technique | Details |

|---|---|

| Melting Point | Typically around $$120 - 125 \, ^\circ C$$ |

| NMR Spectroscopy | Chemical shifts indicating amine protons |

| IR Spectroscopy | Characteristic peaks for amide functional groups |

| Mass Spectrometry | Confirmation of molecular weight |

Chemical Reactions Analysis

Reaction Mechanisms

The synthesis of benzamide derivatives often proceeds via tetrahedral intermediate formation during nucleophilic attack. For example, in the reaction of 4-sulfamoyl benzoic acid with amines, the amine attacks the carbonyl carbon of the activated benzamide, forming a tetrahedral intermediate that expels the leaving group (e.g., hydroxyl or chloride) to yield the amide .

Key mechanistic steps :

-

Activation of benzamide (e.g., via acid chloride formation).

-

Nucleophilic attack by the amine (e.g., ethylamine) on the carbonyl carbon.

-

Formation of a tetrahedral intermediate.

-

Departure of the leaving group to form the amide bond.

This mechanism aligns with studies on benzamide synthesis, where coupling agents like EDCI enhance the electrophilicity of the carbonyl group, facilitating amide formation .

Stability and Reactivity Factors

The presence of ethyl groups on both the amide and amino substituents significantly influences stability and reactivity:

-

Steric hindrance : Ethyl groups may reduce susceptibility to hydrolysis by shielding the amide bond from enzymatic or acidic/basic attack .

-

Electronic effects : Electron-donating groups (e.g., ethylamino) can stabilize the amide bond, reducing its reactivity toward nucleophilic substitution.

Metabolic studies on related benzamides (e.g., N-ethylbenzamide) show hydrolysis to ethylamine and benzoic acid, but the dual ethyl substitution in N-ethyl-3-(ethylamino)benzamide may slow this process .

Analytical and Structural Characterization

NMR spectroscopy is critical for confirming the structure of benzamide derivatives. For example:

-

¹H NMR : Signals for ethyl groups (~1.17 ppm, triplet) and aromatic protons (~7.51–8.68 ppm) .

-

¹³C NMR : Carbonyl carbons (~165–167 ppm) and ethyl carbons (~15–42 ppm) .

Mass spectrometry provides molecular ion peaks (e.g., [M + H]⁺ at m/z 229–243 for similar compounds) .

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Inhibition of Enzymes

N-Ethyl-3-(ethylamino)benzamide has been studied for its potential as an inhibitor of specific enzymes, particularly dipeptidyl peptidase-IV (DPP-IV). DPP-IV is critical for regulating blood sugar levels, and compounds that inhibit this enzyme can be beneficial in treating diabetes. Research indicates that derivatives of benzamide scaffolds, including this compound, exhibit promising activity against DPP-IV, showcasing their potential as antidiabetic agents .

1.2. Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies have shown that certain benzamide derivatives can induce apoptosis in cancer cells by inhibiting specific signaling pathways. The structural modifications in compounds like this compound may enhance their efficacy against various cancer types, making them candidates for further development as anticancer drugs .

Organic Synthesis Applications

2.1. Intermediate in Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in the preparation of diverse chemical entities used in pharmaceuticals and agrochemicals. The compound's reactivity allows chemists to modify its structure to create new derivatives with enhanced properties.

2.2. Reagent in Chemical Reactions

In addition to being an intermediate, this compound is utilized as a reagent in several chemical reactions, including acylation and amidation processes. These reactions are crucial for developing new compounds with specific functionalities required in drug discovery and material science .

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of N-Ethyl-3-(ethylamino)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory mediators such as prostaglandins . By inhibiting these enzymes, the compound can reduce inflammation and pain.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The table below compares N-Ethyl-3-(ethylamino)benzamide with structurally related benzamide derivatives:

Key Observations:

Substituent Complexity and Bioactivity: Simpler substituents (e.g., ethylamino in the target compound) may favor metabolic stability and synthetic accessibility compared to bulkier groups like quinazolinone () or benzo[d]thiazolyl (). Arylacetyl or heterocyclic substituents () are associated with specific biological activities, such as enzyme inhibition or anti-inflammatory effects.

Molecular Weight and Solubility :

- The target compound (192.26 g/mol) has a lower molecular weight than analogs with aromatic or heterocyclic substituents (e.g., 335–455 g/mol). This suggests superior solubility and bioavailability compared to heavier derivatives .

Synthetic Feasibility :

Pharmacological and Physicochemical Properties

Anti-inflammatory Activity:

- N-(Benzo[d]thiazol-2-yl)benzamide derivatives () demonstrate anti-inflammatory properties via in vitro and in silico studies. The benzo[d]thiazole moiety likely enhances binding to inflammatory targets like cyclooxygenase (COX) enzymes.

Enzyme Inhibition and Therapeutic Potential:

- 4-(Cyclohexylamino)-N-ethyl-3-((pyridin-4-ylmethyl)amino)benzamide () acts as a ferroptosis inhibitor, a type of programmed cell death. The pyridinylmethylamino group may facilitate interactions with redox-active enzymes, a feature absent in the target compound .

Physicochemical and Structural Insights

- N-Ethyl vs.

- Ethylamino vs. Arylacetyl Groups: The ethylamino group (target) is less sterically hindered than arylacetyl substituents (), possibly enabling broader receptor interactions.

Biological Activity

N-Ethyl-3-(ethylamino)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agricultural chemistry. This article synthesizes various research findings regarding its biological activity, including structure-activity relationships (SAR), pharmacological effects, and potential applications.

Chemical Structure and Properties

This compound belongs to the class of benzamides, characterized by the presence of an ethylamino group and an ethyl substituent on the benzene ring. Its molecular formula is , with a molecular weight of approximately 205.28 g/mol. The structure can be represented as follows:

Antimicrobial Activity

Recent studies have demonstrated that compounds within the benzamide family exhibit significant antimicrobial properties. For instance, some derivatives have shown potent activity against various fungi and bacteria. A study reported that certain benzamide derivatives displayed fungicidal activities with inhibition rates exceeding 80% against specific fungal strains, such as Sclerotinia sclerotiorum and Alternaria solani . The structure-activity relationship indicates that the presence of electron-withdrawing groups enhances antifungal efficacy .

Neuropharmacological Effects

Research has also explored the neuropharmacological potential of benzamide derivatives, including this compound. Compounds with similar structures have been evaluated for their interaction with neurotransmitter receptors, particularly dopamine (D2) and serotonin (5-HT1A, 5-HT2A) receptors. These interactions suggest potential applications in treating psychiatric disorders like schizophrenia .

In animal models, certain benzamide derivatives were found to reduce hyperactivity induced by phencyclidine (PCP), indicating their possible antipsychotic effects while showing low propensity for inducing side effects such as weight gain .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on a series of benzamide compounds to identify key structural features influencing biological activity. The following table summarizes findings from various studies:

| Compound | R Group | Inhibition Rate (%) | Target Organism |

|---|---|---|---|

| 12a | H | 21.4 | Alternaria solani |

| 12b | CH₃ | 14.3 | Fusarium graminearum |

| 12c | CH₃(CH₂)₂ | 28.6 | Sclerotinia sclerotiorum |

| 12d | Cl | 47.1 | Botrytis cinerea |

This data indicates that modifications to the R group significantly impact the compound's effectiveness against specific pathogens .

Toxicity Studies

Toxicity assessments are crucial in evaluating the safety profile of this compound. Studies involving zebrafish embryos have been employed to gauge acute toxicity levels, revealing that certain derivatives exhibit low toxicity, which is favorable for both pharmaceutical and agricultural applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.